molecular formula C18H27N3O2 B13957728 Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B13957728
M. Wt: 317.4 g/mol
InChI Key: OBRAAJRQSOFUBR-UHFFFAOYSA-N
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Description

Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its spirocyclic structure which is known to enhance biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind with high affinity to various receptors, potentially modulating their activity. This compound may also interfere with enzyme activity, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its combination of a spirocyclic structure with benzyl and aminoethyl groups, which may confer enhanced biological activity and specificity compared to its analogs.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C18H27N3O2/c19-9-13-20-10-6-18(7-11-20)8-12-21(15-18)17(22)23-14-16-4-2-1-3-5-16/h1-5H,6-15,19H2

InChI Key

OBRAAJRQSOFUBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CCN(C2)C(=O)OCC3=CC=CC=C3)CCN

Origin of Product

United States

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